molecular formula C6H8O4 B13620272 Ethyl 2,4-dioxobutanoate CAS No. 133510-30-2

Ethyl 2,4-dioxobutanoate

Cat. No.: B13620272
CAS No.: 133510-30-2
M. Wt: 144.12 g/mol
InChI Key: ZDIFEPHUUQALKH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of butanoic acid and is characterized by the presence of two oxo groups at the 2 and 4 positions. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxobutanoate can be synthesized through various methods. One common approach involves the acylation of nucleophiles such as alcohols and amines. The reaction typically requires an acylating agent and a catalyst to facilitate the transfer of the acyl group to the nucleophile, resulting in the formation of the desired ester or amide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,4-dioxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxobutanoate involves the transfer of its acyl group to nucleophiles. This process is facilitated by the presence of the oxo groups, which make the compound highly reactive. The acylation reaction results in the formation of esters or amides, depending on the nucleophile involved .

Comparison with Similar Compounds

  • Ethyl 4-phenyl-2,4-dioxobutanoate
  • Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
  • Ethyl benzoylpyruvate

Comparison: Ethyl 2,4-dioxobutanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

133510-30-2

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

ethyl 2,4-dioxobutanoate

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3

InChI Key

ZDIFEPHUUQALKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC=O

Origin of Product

United States

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